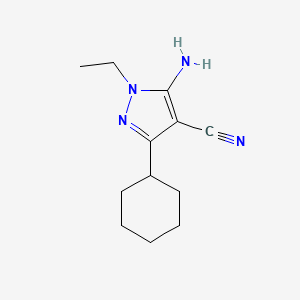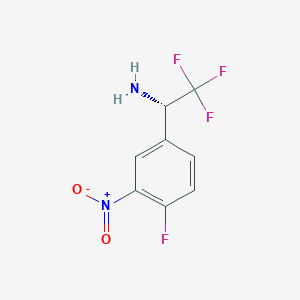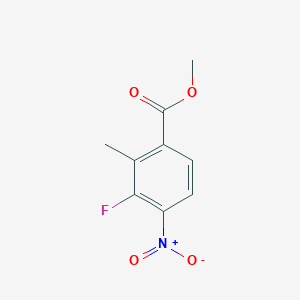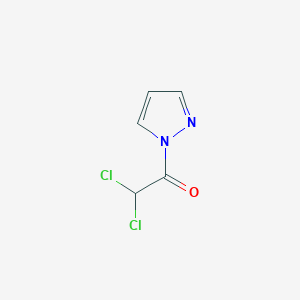
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an oxazolidinone ring and an acetylphenyl group contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Acetylphenyl Group: This step often involves the acylation of the oxazolidinone ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.
Isopropyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.
Substitution: The acetylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the acetylphenyl group.
Aplicaciones Científicas De Investigación
Chemistry
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes, inhibiting their activity. The acetylphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(4-Methylphenyl)-4-isopropyloxazolidin-2-one: Similar structure but with a methyl group instead of an acetyl group.
(S)-3-(4-Chlorophenyl)-4-isopropyloxazolidin-2-one: Contains a chlorine atom instead of an acetyl group.
Uniqueness
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is unique due to the presence of the acetyl group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly useful in applications requiring specific interactions with biological targets.
Propiedades
Número CAS |
572923-19-4 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(4S)-3-(4-acetylphenyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-9(2)13-8-18-14(17)15(13)12-6-4-11(5-7-12)10(3)16/h4-7,9,13H,8H2,1-3H3/t13-/m1/s1 |
Clave InChI |
IKZHIIXIYBAVLI-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
SMILES canónico |
CC(C)C1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


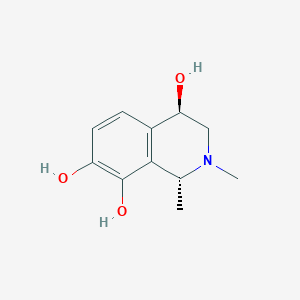
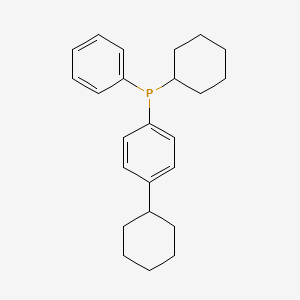

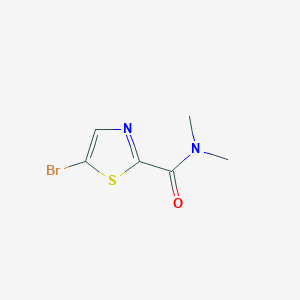

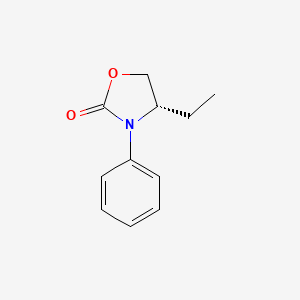
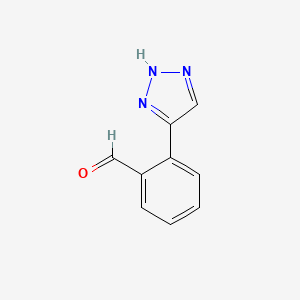

![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
